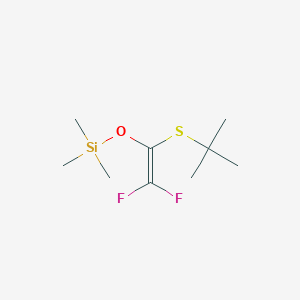
(5-Benzylbenzofuran-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Benzylbenzofuran-2-yl)boronic acid is a boronic acid derivative that features a benzofuran ring substituted with a benzyl group at the 5-position and a boronic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Benzylbenzofuran-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds
Benzofuran Ring Formation: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenone derivatives or the McMurry reaction, which involves the reductive coupling of carbonyl compounds using low-valent titanium reagents.
Introduction of Benzyl Group: The benzyl group can be introduced via Friedel-Crafts alkylation or other alkylation methods.
Boronic Acid Introduction: The boronic acid group is typically introduced through the reaction of the corresponding halogenated benzofuran derivative with a boronic acid reagent under Suzuki-Miyaura coupling conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
化学反応の分析
Types of Reactions: (5-Benzylbenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can modify the benzofuran ring or the benzyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters and other boron-containing derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Various substituted benzofuran compounds, depending on the reactants used in the coupling reactions.
科学的研究の応用
(5-Benzylbenzofuran-2-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (5-Benzylbenzofuran-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds . The benzofuran ring contributes to the compound’s stability and reactivity, allowing it to participate in various chemical transformations .
類似化合物との比較
Benzofuran-2-ylboronic acid: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
5-Phenylbenzofuran-2-ylboronic acid: Similar structure but with a phenyl group instead of a benzyl group, which may affect its reactivity and biological activity.
Uniqueness: (5-Benzylbenzofuran-2-yl)boronic acid is unique due to the presence of both the benzyl group and the boronic acid moiety, which confer distinct chemical and biological properties. The benzyl group enhances its hydrophobicity, potentially increasing its interaction with biological membranes and targets .
特性
分子式 |
C15H13BO3 |
|---|---|
分子量 |
252.07 g/mol |
IUPAC名 |
(5-benzyl-1-benzofuran-2-yl)boronic acid |
InChI |
InChI=1S/C15H13BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h1-7,9-10,17-18H,8H2 |
InChIキー |
ZVKRXGQTFJJWHI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(O1)C=CC(=C2)CC3=CC=CC=C3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-[(Methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester](/img/structure/B8471218.png)


![3-Methoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8471235.png)


![N'-[3-cyano-4-(3-methoxyphenyl)-1H-pyrrol-2-yl]methanimidamide](/img/structure/B8471246.png)
![2-Methoxy-5-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide](/img/structure/B8471248.png)






